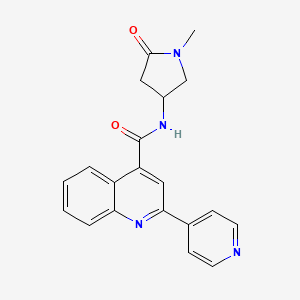![molecular formula C17H23N5O B6099070 1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. PET is a triazole-based compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and division. By inhibiting these enzymes and proteins, this compound can potentially prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth and spread of cancer cells, and improve cognitive function. This compound has also been found to have a positive effect on the cardiovascular system, reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle safely.
Direcciones Futuras
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has shown promising results in various areas of research, and there are several future directions for its study. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. This compound can also be studied for its potential use as a diagnostic tool for certain diseases. Additionally, further research can be done to understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of different chemical reagents. The synthesis of this compound involves the reaction of 1-phenylethylamine, pyrrolidine, and 4-carboxybenzaldehyde with the use of a catalyst. The reaction results in the formation of this compound, which can be purified using various methods, such as column chromatography.
Aplicaciones Científicas De Investigación
1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been studied for its ability to inhibit the activity of certain enzymes and proteins, which makes it a potential candidate for drug development.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(18-9-13-21-10-4-5-11-21)16-14-22(20-19-16)12-8-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNJNDLBALEUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)


![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)

![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)
![5,7-diethyl-2-(5-methoxy-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6099058.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6099083.png)